molecular formula C18H28N2 B599929 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole CAS No. 123147-22-8

1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole

Cat. No. B599929
CAS RN: 123147-22-8
M. Wt: 272.436
InChI Key: XHPOSRRSRVIMIG-UHFFFAOYSA-N
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Description

1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole (1,2-EED) is an organic compound belonging to the family of pyrroles, which are five-member heterocyclic aromatic compounds. Pyrroles are important in the field of medicinal chemistry and have been the subject of much scientific research due to their unique properties and potential applications. 1,2-EED is a particularly interesting molecule as it has been found to possess a range of biological activities, making it a promising candidate for a variety of applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 1,2-EED.

Scientific Research Applications

1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole has been found to possess a range of biological activities, including antiviral, antifungal, and anti-inflammatory properties. It has been studied for its potential to treat a variety of diseases, including cancer, HIV, and malaria. It has also been investigated for its potential to act as an antioxidant and to inhibit the growth of bacteria and fungi. In addition, it has been studied for its potential to act as a prodrug, which is a drug that is inactive until it is metabolized in the body.

Mechanism of Action

The mechanism of action of 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole is not yet fully understood. However, it is believed that it may act by binding to and inhibiting the activity of enzymes involved in the metabolism of certain drugs, such as HIV protease inhibitors. It may also act by binding to and inhibiting the activity of enzymes involved in the synthesis of certain proteins, such as the HIV reverse transcriptase. In addition, it may act by binding to and inhibiting the activity of certain receptors, such as those involved in inflammation.
Biochemical and Physiological Effects
1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole has been shown to have a range of biochemical and physiological effects. It has been found to act as an antioxidant, which means it can scavenge free radicals and reduce oxidative stress. It has also been found to have anti-inflammatory effects, which means it can reduce inflammation in the body. In addition, it has been found to have antiviral and antifungal effects, which means it can inhibit the growth of viruses and fungi. Finally, it has been found to have an inhibitory effect on the growth of certain bacteria.
Advantages and Limitations for Laboratory Experiments
One of the main advantages of using 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, it has been found to possess a range of biological activities, making it a promising candidate for a variety of applications. However, there are some limitations to using 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used. In addition, it is not very stable in the presence of light and heat, so it must be stored in a dark, cool place.

Future Directions

1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole is an interesting molecule with a range of potential applications. As such, there are many possible future directions for research. For example, further research could be conducted to better understand the mechanism of action of 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole and to identify new uses for it. Additionally, further research could be conducted to optimize the synthesis of 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole and to develop more efficient methods for its use in laboratory experiments. Finally, further research could be conducted to investigate the potential toxicity of 1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole and to identify ways to reduce or eliminate any potential risks associated with its use.

Synthesis Methods

1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole can be synthesized through a variety of methods, such as the Grignard reaction, the Wittig reaction, and the Beckmann rearrangement. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alkoxide, which is then reacted with a pyrrole to form the desired product. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene, which is then reacted with a pyrrole to form the desired product. The Beckmann rearrangement involves the reaction of an oxime with a base to form an amide, which is then reacted with a pyrrole to form the desired product.

properties

IUPAC Name

1-[2-(2,5-diethylpyrrol-1-yl)ethyl]-2,5-diethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h9-12H,5-8,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPOSRRSRVIMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1CCN2C(=CC=C2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704451
Record name 1,1'-(Ethane-1,2-diyl)bis(2,5-diethyl-1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(1,2-Ethanediyl)-bis-2,5-diethylpyrrole

CAS RN

123147-22-8
Record name 1,1'-(Ethane-1,2-diyl)bis(2,5-diethyl-1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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